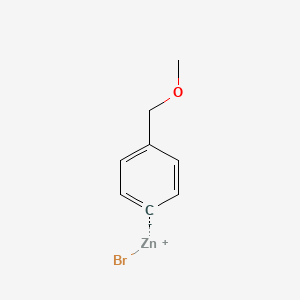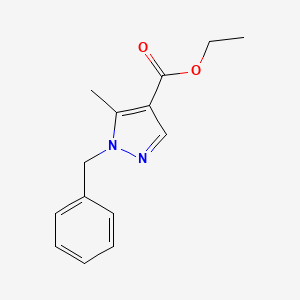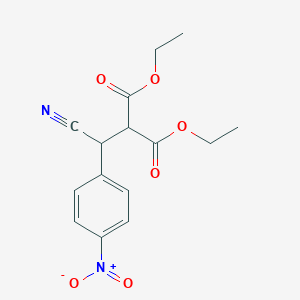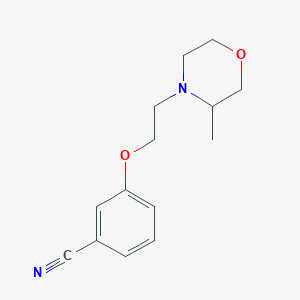![molecular formula C14H17NO2 B14902227 2-{[(2-Methoxynaphthalen-1-yl)methyl]amino}ethanol](/img/structure/B14902227.png)
2-{[(2-Methoxynaphthalen-1-yl)methyl]amino}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(2-Methoxynaphthalen-1-yl)methyl]amino}ethanol is an organic compound that features a naphthalene ring substituted with a methoxy group and an aminoethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Methoxynaphthalen-1-yl)methyl]amino}ethanol typically involves the reaction of 2-methoxynaphthalene with an appropriate amine and ethanol. One common method includes the following steps:
Starting Materials: 2-methoxynaphthalene, formaldehyde, and ethanolamine.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as hydrochloric acid or sulfuric acid.
Procedure: The mixture is heated under reflux for several hours, followed by cooling and neutralization. The product is then extracted and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(2-Methoxynaphthalen-1-yl)methyl]amino}ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalene derivatives.
Substitution: N-substituted aminoethanol derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-{[(2-Methoxynaphthalen-1-yl)methyl]amino}ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[(4-Methoxynaphthalen-1-yl)methyl]amino}ethanol: Similar structure but with a methoxy group at the 4-position.
2-{[(2-Methoxynaphthalen-1-yl)ethynyl]phenyl}-4-methylbenzenesulfonamide: Contains an ethynyl linkage and a sulfonamide group.
2-(6-Methoxynaphthalen-2-yl)propionamide: Features a propionamide group instead of an aminoethanol moiety.
Uniqueness
2-{[(2-Methoxynaphthalen-1-yl)methyl]amino}ethanol is unique due to its specific substitution pattern and the presence of both an amino and an ethanol group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H17NO2 |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
2-[(2-methoxynaphthalen-1-yl)methylamino]ethanol |
InChI |
InChI=1S/C14H17NO2/c1-17-14-7-6-11-4-2-3-5-12(11)13(14)10-15-8-9-16/h2-7,15-16H,8-10H2,1H3 |
Clé InChI |
JGZPWDAUIBQIOU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=CC=CC=C2C=C1)CNCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


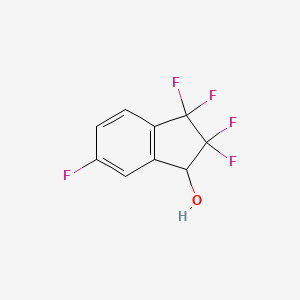
![3-(tert-Butyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14902152.png)
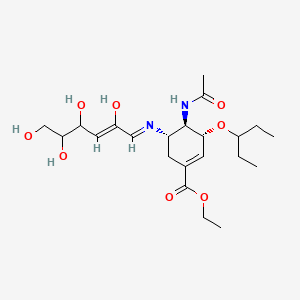

![2-[4-(morpholin-4-ylsulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B14902176.png)
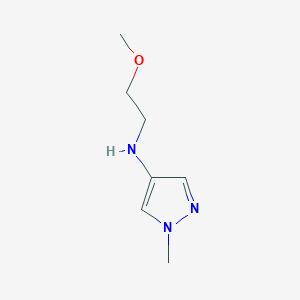

![(2'-(3-Fluorophenyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14902192.png)

